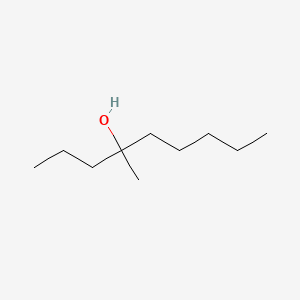

4-Methyl-4-nonanol

Beschreibung

Contextualization of Branched Alcohols in Contemporary Organic Chemistry Research

Branched alcohols represent a significant class of organic compounds that are garnering increasing attention in modern organic chemistry. Unlike their linear counterparts, the introduction of alkyl branches along the carbon chain imparts unique steric and electronic properties. This structural complexity influences their reactivity, physical properties, and potential applications. In tertiary alcohols, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, a structural feature that significantly impacts their chemical behavior. unacademy.com The steric hindrance around the hydroxyl group in branched alcohols can affect their self-association in solutions. cdnsciencepub.com This class of compounds is pivotal in various fields, including the development of new synthetic methodologies, materials science, and the synthesis of biologically active molecules. researchgate.netchinesechemsoc.org The study of branched alcohols, therefore, provides valuable insights into structure-activity relationships and the design of novel functional molecules. nih.gov

Research Significance of 4-Methyl-4-nonanol

This compound, a tertiary branched alcohol, has emerged as a compound of interest due to its specific chemical structure and properties. Its non-linear, nine-carbon backbone with a methyl group and a hydroxyl group at the fourth position presents a unique molecular architecture. This structure makes it a valuable model compound for studying the influence of branching on the physical and chemical properties of alcohols. Furthermore, related compounds such as 4-methyl-5-nonanol (B104968) and 4-methyl-5-nonanone (B104976) are recognized as aggregation pheromones for certain insect species, highlighting the potential biological relevance of this structural motif. google.comscispace.com The synthesis and study of this compound and its isomers contribute to a deeper understanding of pheromone chemistry and the development of pest management strategies. googleapis.comgoogle.com

Scope and Academic Objectives of the Research Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate the existing scientific knowledge regarding its fundamental chemical and physical properties, established synthetic routes, and identified applications. This article will systematically present data on its molecular structure, spectroscopic characteristics, and key physical constants. Furthermore, it will explore the methodologies employed for its synthesis and its role in various chemical transformations and applications. The review is structured to serve as a detailed scientific resource for researchers in organic chemistry, chemical synthesis, and related disciplines.

Foundational Research Trajectories for this compound

Initial research on this compound and related compounds has been driven by several key trajectories. A significant area of investigation has been the synthesis of structurally similar compounds for use as pheromones. For instance, the synthesis of 4-methyl-5-nonanol has been explored through the reduction of 4-methyl-5-nonanone. google.comgoogle.com Another important research avenue is the development of efficient and scalable synthetic methods for producing branched alcohols. This includes exploring various catalytic systems and reaction conditions to achieve high yields and purity. googleapis.comgoogle.com Furthermore, the characterization of the physical and spectroscopic properties of these compounds is crucial for their identification and for understanding their chemical behavior. nih.govnist.gov Research into compounds like this compound is also linked to broader investigations into the synthesis and application of tertiary alcohols in various industrial contexts, including as intermediates for pharmaceuticals and fragrances. ontosight.aigoogleapis.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol nih.gov |

| CAS Number | 23418-38-4 nih.gov |

| Density | 0.828 g/cm³ chemsrc.com |

| Boiling Point | 201.3 °C at 760 mmHg chemsrc.com |

| Flash Point | 81.1 °C chemsrc.com |

| Vapor Pressure | 0.0764 mmHg at 25°C chemsrc.com |

| Refractive Index | 1.434 chemsrc.com |

| LogP | 3.11780 chemsrc.com |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of this compound. Infrared (IR) spectroscopy data is available for this compound, providing information about its functional groups. nist.gov Additionally, Raman and Nuclear Magnetic Resonance (NMR) spectroscopy data have been recorded for related compounds, which can offer comparative insights into the structural features of this compound. nih.gov Mass spectrometry data, specifically from electron ionization, is also available and is crucial for determining its molecular weight and fragmentation patterns. nist.gov

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common and direct method involves the Grignard reaction. This approach would typically utilize a Grignard reagent, such as pentylmagnesium bromide, reacting with a suitable ketone like 2-hexanone. chemsrc.com Alternatively, the reaction of methylmagnesium bromide with a nonanone derivative could also yield the target molecule.

Another synthetic pathway involves the reduction of a corresponding ketone. For instance, the synthesis of the related compound 4-methyl-5-nonanol has been achieved by the reduction of 4-methyl-5-nonanone. google.comgoogle.com This suggests that a similar reduction of a suitable ketone precursor could be employed to produce this compound.

Applications of this compound

While specific, large-scale industrial applications of this compound are not extensively documented, its structural analogues have found utility in various fields. For example, 4-methyl-5-nonanol is a known aggregation pheromone of the red palm weevil, a significant pest of palm trees. google.combiosynth.com This has led to its use in traps for monitoring and controlling weevil populations. scispace.com

The structural motif of this compound is also relevant in the broader context of the flavor and fragrance industry. Related ketones, such as 4-methyl-5-nonanone, are used as flavoring and fragrance ingredients. ontosight.ai Furthermore, branched alcohols and ketones are important intermediates in the synthesis of pharmaceuticals and pesticides. ontosight.ai The enantiomers of the related 4-methyl-1-nonanol have been synthesized as the sex pheromone of the yellow mealworm. jst.go.jp

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylnonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-7-9-10(3,11)8-5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCOAKPWVJCNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017019 | |

| Record name | 4-Methylnonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-38-4 | |

| Record name | 4-Methyl-4-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnonan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-nonanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylnonan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 4 Nonanol

Organometallic Reagent-Based Syntheses

Organometallic reagents are crucial tools in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of 4-methyl-4-nonanol primarily involves the nucleophilic addition of an organometallic compound to a carbonyl group.

Grignard Reaction Protocols

The Grignard reaction is a classic and versatile method for creating carbon-carbon bonds and synthesizing alcohols. organicchemistrytutor.com It involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or ketone. quora.com

A direct and efficient route to this compound involves the Grignard reaction between 2-methyl-1-pentanal and butylmagnesium bromide. scispace.com In this protocol, butylmagnesium bromide is prepared by reacting butyl bromide with magnesium turnings in an ether solvent under a nitrogen atmosphere. scispace.com A solution of 2-methyl-1-pentanal is then added dropwise to the prepared Grignard reagent. scispace.com The reaction mixture is subsequently refluxed and then worked up with a saturated solution of ammonium (B1175870) chloride to yield this compound. scispace.com This method has been reported to achieve a yield of 84%. scispace.com

Table 1: Grignard Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

The versatility of the Grignard reaction allows for alternative strategies to synthesize branched alcohols. fiveable.me For instance, different combinations of Grignard reagents and carbonyl compounds can be used to construct various alcohol structures. quora.com While not specific to this compound, these strategies highlight the broad applicability of the Grignard reaction.

One alternative approach involves the reaction of a Grignard reagent with an ester or acid chloride. organicchemistrytutor.com This reaction typically proceeds with the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. organicchemistrytutor.comfiveable.me Another strategy involves the ring-opening of epoxides with Grignard reagents to produce β-branched alcohols. fiveable.me The regioselectivity of this reaction favors attack at the less substituted carbon of the epoxide. fiveable.me

Furthermore, advancements in catalysis have led to the development of enantioselective Grignard additions to carbonyl compounds, allowing for the synthesis of chiral alcohols with high enantiomeric excess. mmu.ac.uk These methods often employ a chiral ligand in catalytic amounts to control the stereochemical outcome of the reaction. mmu.ac.uk

Alkylation of 2-methyl-1-pentanal with butylmagnesium bromide.

Nucleophilic Addition Approaches

Besides Grignard reagents, other organometallic compounds can serve as potent nucleophiles for the synthesis of alcohols.

An alternative organometallic approach to this compound is the reaction of 2-methyl-1-pentanal with n-butyllithium. googleapis.comgoogle.com Organolithium reagents, such as n-butyllithium, are highly reactive nucleophiles that readily add to carbonyl compounds. chemicalbook.com The reaction mechanism is similar to the Grignard reaction, involving the nucleophilic attack of the butyl anion from n-butyllithium on the electrophilic carbonyl carbon of 2-methyl-1-pentanal. chemicalbook.com Subsequent workup with water or a mild acid yields the tertiary alcohol, this compound. googleapis.comgoogle.com

However, a patent document notes that this method can result in a lower yield of 67%. google.com This is potentially due to the formation of a ketone byproduct through hydride transfer from the initially formed alcohol, which can then react with another equivalent of n-butyllithium to form a tertiary alcohol byproduct. google.com

Reduction-Based Synthetic Pathways

An alternative synthetic route to this compound involves the reduction of a corresponding ketone, 4-methyl-5-nonanone (B104976). google.com This two-step approach first requires the synthesis of the ketone, which is then reduced to the desired alcohol.

A patented process describes the preparation of 4-methyl-5-nonanone via a nucleophilic substitution reaction between pentanoic anhydride (B1165640) and a 2-pentyl nucleophilic reagent. google.com The resulting 4-methyl-5-nonanone can then be reduced to 4-methyl-5-nonanol (B104968) using a reducing agent. google.com Another patent describes a similar reduction of 4-methyl-5-nonanone to 4-methyl-5-nonanol. google.com A specific example details the reduction of 4-methyl-5-nonanone using sodium borohydride (B1222165) in the presence of ethanol, water, and a catalytic amount of sodium hydroxide, followed by stirring for 10 hours. google.com

Table 2: Reduction of 4-Methyl-5-nonanone

| Starting Material | Reducing Agent | Product | Reference |

|---|

This reduction-based pathway offers an alternative to the direct addition of organometallic reagents to an aldehyde. The choice of synthetic route may depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Catalytic Reduction of Ketone Precursors (e.g., 4-methyl-5-nonanone)

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding ketone precursor, 4-methyl-5-nonanone. ontosight.ai This transformation is a fundamental process in organic synthesis, converting a carbonyl group into a hydroxyl group. A patent describes a process where 4-methyl-5-nonanone is subjected to a reduction reaction to produce 4-methyl-5-nonanol. google.com

Catalytic hydrogenation is a prominent method for this reduction, particularly in industrial applications. This process involves the use of a metal catalyst and hydrogen gas to facilitate the addition of hydrogen across the carbonyl double bond. Common catalysts include palladium on carbon (Pd/C), platinum, and nickel. The reaction is typically carried out under elevated pressure and temperature to ensure efficient conversion.

Another approach involves the use of hydride-transfer reagents. A patent discloses a preparation process that includes reducing 4-methyl-5-nonanone with a reducing agent to form 4-methyl-5-nonanol. googleapis.com The amount of the reducing agent is preferably from 0.25 to 5.0 mol per mole of the ketone to ensure good reactivity. google.com The reaction temperature is ideally maintained between 0 and 100°C, with a more preferred range of 10 to 60°C. google.com Various solvents can be employed, including hydrocarbons like toluene, ethers such as tetrahydrofuran, and alcohols like methanol (B129727) and ethanol. google.com

| Parameter | Condition | Catalyst/Reagent | Solvent |

| Reaction Type | Catalytic Hydrogenation | Palladium on carbon (Pd/C), Platinum, Nickel | Methanol, Ethanol |

| Pressure | High (e.g., 50–100 atm) | - | - |

| Temperature | Elevated (e.g., 80–120°C) | - | - |

| Reaction Type | Hydride Reduction | Various reducing agents | Toluene, Tetrahydrofuran, Methanol |

| Temperature | 0 - 100°C (10 - 60°C preferred) google.comgoogle.com | - | - |

Stereocontrol in Reduction Reactions

While this compound itself is a tertiary alcohol with a single chiral center at the C4 position, the reduction of the precursor ketone, 4-methyl-5-nonanone, leads to the formation of 4-methyl-5-nonanol, which has two chiral centers (C4 and C5). This creates the possibility of forming four distinct stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). google.comgoogle.com

Achieving stereocontrol in the reduction of 4-methyl-5-nonanone is crucial when a specific diastereomer or enantiomer of the resulting secondary alcohol is desired. This is often accomplished by using chiral reducing agents or catalysts. For instance, the Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce ketones. Other methods involve chiral boranes and other stereoselective hydride transfer reagents. The choice of reagent and reaction conditions can significantly influence the diastereomeric ratio (e.g., the ratio of threo to erythro isomers) of the product. researchgate.net

Multi-Step Conversions from Readily Available Precursors

Transformation Sequences Initiated from 1-pentanol (B3423595)

A practical synthetic route to this compound can begin with the common and inexpensive starting material, 1-pentanol. brainly.com This multi-step sequence involves the formation of a Grignard reagent, a powerful tool for carbon-carbon bond formation.

The synthesis proceeds as follows:

Conversion to an Alkyl Halide : 1-pentanol is first converted into 1-bromopentane (B41390). This is typically achieved by reacting the alcohol with a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). brainly.comaskfilo.com

Formation of Grignard Reagent : The resulting 1-bromopentane is then reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form pentylmagnesium bromide, a Grignard reagent.

Nucleophilic Addition : The crucial step involves reacting this Grignard reagent with a suitable ketone. For the synthesis of this compound, the ketone required is 4-nonanone. The pentyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nonanone.

Hydrolysis : The final step is an acidic workup (e.g., with aqueous ammonium chloride or dilute acid) to protonate the intermediate alkoxide, yielding the final product, this compound. brainly.com

An alternative, though incorrectly described in one source for the target molecule, involves reacting a Grignard reagent derived from 1-bromopentane with methylmagnesium bromide and then nonanal, which would not yield this compound. brainly.com

Strategies Involving Anhydrides and Nucleophilic Reagents

An efficient and industrially scalable strategy for producing this compound proceeds via the synthesis of its ketone precursor, 4-methyl-5-nonanone, using an anhydride and a nucleophilic reagent. google.comgoogle.com This method offers high yields and purity. google.com

The two-stage process is outlined below:

Synthesis of 4-methyl-5-nonanone : This step involves a nucleophilic substitution reaction between pentanoic anhydride and a 2-pentyl nucleophilic reagent. google.comgoogleapis.com The nucleophilic reagent can be a Grignard reagent (like 2-pentylmagnesium halide) or an organolithium reagent. google.com This reaction produces 4-methyl-5-nonanone, with pentanoic acid being generated as a byproduct. google.comgoogleapis.com In an alternative patented process, 2-methylpentanoic anhydride is reacted with an n-butyl nucleophilic reagent to form the same ketone. google.com

Reduction to this compound : The 4-methyl-5-nonanone produced in the first step is then reduced to the corresponding alcohol, 4-methyl-5-nonanol. google.comgoogleapis.com This reduction can be carried out using various reducing agents as described previously (see section 2.2.1). google.comgoogle.com

This method is advantageous as it utilizes readily available and cost-effective materials like pentanoic anhydride and allows for the recovery and recycling of the pentanoic acid byproduct. google.comgoogleapis.com

Enantioselective Synthesis of this compound and its Diastereomers

Synthesis of Specific Stereoisomers (e.g., (4S,5S)-4-methyl-5-nonanol related to other isomers)

The enantioselective synthesis of specific stereoisomers is of paramount importance, particularly when the target compound is a biologically active molecule like a pheromone. In the context of this chemical family, significant research has focused on the synthesis of stereoisomers of the related secondary alcohol, 4-methyl-5-nonanol, which is an aggregation pheromone for the palm pest Rhynchophorus ferrugineus. researchgate.netscispace.com

Research has shown that the natural pheromone is the (4S,5S) stereoisomer. researchgate.net The enantioselective synthesis of both (4R,5R)- and (4S,5S)-4-methyl-5-nonanol has been successfully achieved starting from an optically active epoxide. researchgate.net A comparison of the synthetic enantiomers with the natural pheromone confirmed that the (4S,5S) isomer was identical to the one produced by the weevils. researchgate.net

Chiral Catalyst Applications in Related Alcohol Syntheses.

The synthesis of enantiomerically pure chiral tertiary alcohols is a significant challenge in asymmetric synthesis due to the steric hindrance around the quaternary carbon center. researchgate.net While direct asymmetric synthesis of this compound using chiral catalysts is not widely reported, the principles of chiral catalysis in the synthesis of related tertiary alcohols provide a framework for potential approaches.

Kinetic resolution of racemic tertiary alcohols is a prominent strategy to obtain enantioenriched compounds. transformationtutoring.com This involves the use of a chiral catalyst that preferentially reacts with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopure alcohol.

Recent advances have highlighted the use of various chiral catalysts for the kinetic resolution of tertiary alcohols:

Chiral Phosphoric Acids: These Brønsted acids have been successfully employed in the kinetic resolution of tertiary alcohols tethered to ynamides. The catalyst promotes a controllable hydroalkoxylation, leading to the formation of chiral medium-sized N-heterocycles with high enantioselectivity. acs.org

Peptide Catalysts: Certain peptide-based catalysts have shown efficacy in the kinetic resolution of tertiary alcohols. thieme-connect.com

Metal-Based Catalysts: A variety of chiral metal complexes have been developed for the kinetic resolution of tertiary alcohols. These include catalysts based on rhodium, hafnium, copper, and silver. thieme-connect.com For example, a mixed La-Li heterobimetallic catalyst has been used in this context. thieme-connect.com

The following table summarizes selected chiral catalyst systems used in the kinetic resolution of tertiary alcohols, which could be conceptually applied to this compound.

| Catalyst Type | Example Catalyst System | Application | Reference |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Kinetic Resolution of Tertiary Alcohol-Tethered Ynamides | acs.org |

| Organocatalyst | Peptide-based catalyst | Kinetic Resolution of Tertiary Alcohols | thieme-connect.com |

| Metal Catalyst | Mixed La-Li Heterobimetallic Catalyst | Kinetic Resolution of Tertiary Alcohols | thieme-connect.com |

| Metal Catalyst | Rhodium-based Catalyst | Kinetic Resolution of Tertiary Alcohols | thieme-connect.com |

Biocatalytic Routes for Alcohol Production.

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. While specific biocatalytic routes to this compound are not extensively documented, general strategies for the enzymatic production of tertiary alcohols are emerging.

One approach involves the use of hydrolases, such as esterases, for the kinetic resolution of racemic tertiary esters. amazon.com These enzymes can selectively hydrolyze one enantiomer of the ester, yielding an enantiopure alcohol and the unreacted ester, which can then be hydrolyzed to the other enantiomer of the alcohol.

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes have also been investigated for the asymmetric carboligation of ketones to form chiral tertiary alcohols. researchgate.net These enzymes can catalyze the formation of a new carbon-carbon bond with high stereocontrol.

A novel one-pot, two-step synthesis combines biocatalysis and organometallic chemistry. This method utilizes a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system for the aerobic oxidation of a secondary alcohol to a ketone in an aqueous medium. The in situ generated ketone is then reacted with an organolithium or Grignard reagent to produce a tertiary alcohol. rsc.org This approach demonstrates the potential for integrating enzymatic and chemical steps to achieve complex transformations.

The following table outlines some biocatalytic strategies applicable to the synthesis of tertiary alcohols.

| Biocatalytic Strategy | Enzyme Class/System | Description | Potential Application to this compound |

| Kinetic Resolution | Hydrolases (Esterases) | Enantioselective hydrolysis of a racemic ester of this compound. | Production of enantiomerically enriched (R)- or (S)-4-methyl-4-nonanol. |

| Asymmetric Synthesis | ThDP-dependent enzymes | Carboligation of a suitable ketone precursor with a donor molecule. | Direct asymmetric synthesis of this compound. |

| Chemoenzymatic Cascade | Laccase/TEMPO and Organometallic Reagent | Oxidation of a secondary alcohol to a ketone, followed by addition of a methyl or butyl organometallic reagent. | Synthesis from a precursor secondary alcohol. |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Methyl 4 Nonanol

Mechanistic Investigations of Oxidation Reactions

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the structural nature of 4-Methyl-4-nonanol presents considerable resistance to this reaction compared to its primary and secondary counterparts.

Pathways Leading to Ketone Analogs

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. quora.combrainly.comchemistryviews.org The typical oxidation mechanism for primary and secondary alcohols involves the removal of this alpha-hydrogen along with the hydroxyl hydrogen to form a carbonyl group, a pathway that is structurally impossible for this compound without cleaving a carbon-carbon bond. chemistryviews.orgmasterorganicchemistry.com

Despite this inherent resistance, the conversion of this compound to its corresponding ketone analog, 4-methyl-4-nonanone, can be achieved. This transformation requires more forceful oxidizing agents, such as chromium trioxide (CrO₃), potentially in an acidic medium like the Jones reagent (CrO₃/H₂SO₄/acetone). organic-chemistry.org Under these harsh conditions, the reaction does not proceed via the typical E2-like elimination mechanism. Instead, it likely involves the formation of a chromate (B82759) ester intermediate. Subsequent steps are thought to lead to the ketone, though often with lower efficiency and the potential for competing side reactions, including C-C bond cleavage, due to the high reactivity of the reagents employed. organic-chemistry.org Milder, more selective reagents commonly used for primary and secondary alcohol oxidation, such as Pyridinium Chlorochromate (PCC) or the reagents for a Swern oxidation, are ineffective for oxidizing tertiary alcohols like this compound. fiveable.meorganicchemistrytutor.com

Influence of Alkyl Branching on Reaction Rates

The rate of alcohol oxidation is highly dependent on the substitution pattern of the carbinol carbon (the carbon atom bonded to the hydroxyl group). A well-established reactivity trend shows that primary alcohols oxidize most rapidly, followed by secondary alcohols, with tertiary alcohols being the least reactive. mdpi.comceon.rs

This trend is directly attributable to two primary factors, both exemplified by this compound:

Steric Hindrance: The presence of three alkyl groups (methyl, butyl, pentyl) directly attached to the carbinol carbon creates a sterically crowded environment. brainly.com This bulkiness physically impedes the approach of the oxidizing agent to the hydroxyl group, slowing down the initial step of the reaction, such as the formation of the chromate ester intermediate. brainly.com

Absence of Alpha-Hydrogen: As previously noted, the lack of an alpha-hydrogen prevents the common, low-energy mechanistic pathway for oxidation from occurring. chemistryviews.org

Consequently, the significant alkyl branching at the C4 position of this compound drastically reduces its rate of oxidation compared to less branched isomers like primary or secondary nonanols.

Table 1: General Reactivity of Alcohols in Oxidation

| Alcohol Class | General Structure | Presence of α-Hydrogen | Relative Oxidation Rate |

|---|---|---|---|

| Primary | R-CH₂-OH | Yes (2) | Fastest |

| Secondary | R₂-CH-OH | Yes (1) | Intermediate |

| Tertiary | R₃-C-OH | No (0) | Slowest (Resistant) |

Substitution and Derivatization Mechanisms of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. The tertiary nature of the substrate dictates that these reactions proceed through a carbocation intermediate.

Halogenation Pathways

The conversion of this compound to its corresponding haloalkane (e.g., 4-bromo-4-methylnonane or 4-chloro-4-methylnonane) typically occurs upon treatment with strong hydrogen halides like HBr or HCl. This reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism. masterorganicchemistry.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base, attacking the proton from the strong acid. This step forms a protonated alcohol, which contains an excellent leaving group, water.

Formation of a Carbocation: The protonated hydroxyl group departs as a neutral water molecule, breaking the C-O bond. This heterolytic cleavage leaves behind a planar, sp²-hybridized tertiary carbocation (the 4-methyl-4-nonyl cation). This step is the rate-determining step of the reaction. The stability of this tertiary carbocation is the primary reason the Sₙ1 pathway is favored.

Nucleophilic Attack: The halide anion (e.g., Br⁻ or Cl⁻), now acting as a nucleophile, attacks the electrophilic carbocation. This can occur from either face of the planar carbocation, leading to the formation of the alkyl halide product.

Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which are often used to convert primary and secondary alcohols to halides via an Sₙ2 mechanism, are generally not effective for tertiary alcohols due to the severe steric hindrance that prevents the required backside attack. uci.edu

Esterification Kinetics and Steric Hindrance Effects

Esterification, the formation of an ester from an alcohol and a carboxylic acid, is a reversible reaction often catalyzed by acid (Fischer esterification). masterorganicchemistry.com The kinetics of this reaction are profoundly influenced by steric factors. For alcohols, the reactivity order for Fischer esterification is primary > secondary > tertiary. mdpi.comceon.rs

This compound, as a tertiary alcohol, undergoes esterification much more slowly than its primary or secondary isomers. quora.comrsc.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the protonated carbonyl carbon of the carboxylic acid. handwiki.org The three bulky alkyl groups surrounding the hydroxyl group in this compound create significant steric hindrance, which shields the nucleophilic oxygen and makes this attack difficult. quora.com This high activation energy barrier results in slow reaction kinetics, often requiring prolonged reaction times or more forceful conditions to achieve reasonable yields. sciencemadness.org

Table 2: Factors Affecting Esterification of this compound

| Mechanistic Step | Influence of this compound Structure | Kinetic Effect |

|---|

Intramolecular Rearrangements and Fragmentation Mechanisms

Under conditions that generate a carbocation, such as in Sₙ1 reactions or in the gas phase during mass spectrometry, this compound can undergo rearrangements and fragmentations.

In solution-phase reactions, the intermediate formed from this compound is a tertiary carbocation. Carbocation rearrangements, such as a Wagner-Meerwein shift (a 1,2-hydride or 1,2-alkyl shift), typically occur to form a more stable carbocation. byjus.commasterorganicchemistry.com Since the 4-methyl-4-nonyl cation is already tertiary, a simple alkyl or hydride shift to an adjacent carbon would produce a less stable secondary carbocation. Therefore, under typical Sₙ1 conditions, significant skeletal rearrangement of this carbocation is not a favored process.

In mass spectrometry, the this compound molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation. chim.lu While a molecular ion peak at m/z 158 may be observed, it is often weak or absent for tertiary alcohols due to the ease of fragmentation. chim.lunist.gov

Key fragmentation mechanisms for this compound include:

α-Cleavage (Alpha-Cleavage): This is the cleavage of a C-C bond adjacent to the carbon bearing the oxygen atom. This is a very common fragmentation pathway for alcohols as it results in a stable, resonance-stabilized oxonium ion. For this compound, α-cleavage can occur in three ways, with the loss of a methyl, butyl, or pentyl radical being the most favorable due to the formation of a stable tertiary radical.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is another common fragmentation pathway for alcohols, leading to a fragment ion at m/z 140 (M-18).

The resulting fragment ions produce a characteristic pattern in the mass spectrum that can be used to elucidate the structure of the original molecule.

Reactivity Profiling in Comparison to Isomeric Alcohols

The chemical reactivity of an alcohol is profoundly influenced by the substitution of the carbon atom to which the hydroxyl (-OH) group is attached. This compound is a tertiary alcohol, meaning the carbinol carbon (the carbon bonded to the -OH group) is attached to three other carbon atoms. This structural feature imparts a distinct reactivity profile compared to its primary and secondary isomers, such as 1-nonanol (a primary alcohol) and 5-nonanol (B1584527) (a secondary alcohol). The primary factors governing these differences are steric hindrance, the stability of carbocation intermediates, and the presence or absence of a hydrogen atom on the carbinol carbon.

The reactivity of alcohols generally follows these trends:

Dehydration (Elimination): Tertiary > Secondary > Primary. rsc.org

Nucleophilic Substitution (SN1): Tertiary > Secondary > Primary. quora.commasterorganicchemistry.com

Nucleophilic Substitution (SN2): Primary > Secondary > Tertiary. quora.comyoutube.com

Oxidation: Primary & Secondary > Tertiary (resistant). testbook.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the hydroxyl group (a poor leaving group, which must first be protonated to form water, a good leaving group) by a nucleophile. The mechanism of this substitution is highly dependent on the alcohol's structure.

SN1 Mechanism: Tertiary alcohols like this compound strongly favor the SN1 (substitution, nucleophilic, unimolecular) pathway. This is a two-step process where the rate-determining step is the loss of the leaving group (H₂O) to form a stable tertiary carbocation intermediate. masterorganicchemistry.com This carbocation is stabilized by the inductive effect and hyperconjugation from the surrounding alkyl groups. youtube.com The planar carbocation can then be attacked by a nucleophile from either side, potentially leading to a racemic mixture if the carbon is chiral. patsnap.com

SN2 Mechanism: Primary alcohols, conversely, favor the SN2 (substitution, nucleophilic, bimolecular) pathway. This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com This mechanism is sensitive to steric hindrance. The bulky structure of this compound, with its three alkyl groups surrounding the carbinol carbon, effectively blocks this "backside attack," making the SN2 reaction extremely unfavorable. youtube.compatsnap.com

Secondary Alcohols: Secondary isomers, such as 5-nonanol, represent an intermediate case. They can react via either SN1 or SN2 mechanisms, and the dominant pathway depends on factors like the strength of the nucleophile and the solvent properties. libretexts.org Strong nucleophiles favor SN2, while conditions that promote carbocation stability (polar protic solvents) favor SN1. libretexts.org

| Property | This compound (Tertiary) | 5-Nonanol (Secondary) | 1-Nonanol (Primary) |

|---|---|---|---|

| Preferred Mechanism | SN1 | SN1 or SN2 | SN2 |

| Rate Determining Step | Formation of tertiary carbocation (unimolecular). masterorganicchemistry.com | Carbocation formation (SN1) or nucleophilic attack (SN2). | Concerted nucleophilic attack (bimolecular). youtube.com |

| Intermediate | Stable tertiary carbocation. | Less stable secondary carbocation (SN1) or no intermediate (SN2). | No intermediate (transition state only). |

| Steric Hindrance at Reaction Center | High | Moderate | Low |

| Reactivity Trend | Fastest for SN1, non-reactive for SN2. patsnap.com | Intermediate reactivity. | Fastest for SN2, very slow for SN1. patsnap.com |

Dehydration (Elimination) Reactions

When heated with a strong acid catalyst like sulfuric acid, alcohols can be dehydrated to form alkenes. The ease of dehydration follows the order: tertiary > secondary > primary, which directly correlates with the stability of the carbocation intermediate formed in the E1 (elimination, unimolecular) mechanism. rsc.org

This compound (Tertiary): Dehydration occurs readily under mild conditions via an E1 mechanism. Protonation of the hydroxyl group, followed by the loss of water, generates a stable tertiary carbocation. A proton is then removed from an adjacent carbon to form a double bond. Due to the structure of this compound, multiple alkene products can be formed (Zaitsev's and Hofmann's products), depending on which proton is removed.

Isomeric Secondary and Primary Alcohols: Secondary alcohols require more stringent conditions (higher temperatures) for dehydration than tertiary alcohols. rsc.org Primary alcohols are the most difficult to dehydrate, requiring even higher temperatures. rsc.org For instance, the dehydration of 5-nonanol can produce a mixture of alkene isomers, such as cis- and trans-4-nonene. acs.org Studies on other branched secondary alcohols, like 2-methyl-3-nonanol, show the formation of multiple alkene products, including 2-methyl-3-nonene and 2-methyl-2-nonene. nist.gov

| Property | This compound (Tertiary) | 5-Nonanol (Secondary) | 1-Nonanol (Primary) |

|---|---|---|---|

| Reaction Ease | Easiest; mild conditions. rsc.org | Intermediate; more forcing conditions. rsc.org | Most difficult; high temperatures required. rsc.org |

| Predominant Mechanism | E1 | E1 and E2 are competitive. acs.org | Primarily E2 |

| Intermediate Stability | Most stable (tertiary carbocation). | Less stable (secondary carbocation). | Least stable (primary carbocation, highly unfavorable). |

| Potential Products | Mixture of isomeric methyl-nonenes. | Mixture of nonene isomers (e.g., cis/trans-4-nonene). acs.org | 1-Nonene. |

Oxidation Reactions

The oxidation of alcohols involves the removal of hydrogen atoms, one from the -OH group and one from the carbinol carbon.

This compound (Tertiary): Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate). testbook.com This is because they lack a hydrogen atom on the carbinol carbon. Breaking a carbon-carbon bond would be required for oxidation, which demands very harsh conditions and typically leads to the degradation of the molecule.

Primary and Secondary Isomers: In stark contrast, primary and secondary alcohols are readily oxidized.

Primary alcohols like 1-nonanol can be oxidized first to an aldehyde (nonanal) and, with a strong oxidizing agent, further to a carboxylic acid (nonanoic acid). testbook.com

Secondary alcohols like 5-nonanol are oxidized to form a ketone (5-nonanone). The reaction stops at the ketone stage as there are no further hydrogens on the carbonyl carbon to remove.

| Alcohol Type | Example Isomer | Reactivity with Standard Oxidizing Agents (e.g., CrO₃) | Product |

|---|---|---|---|

| Tertiary | This compound | Resistant to oxidation. testbook.com | No reaction (under normal conditions). |

| Secondary | 5-Nonanol | Readily oxidized. | Ketone (5-Nonanone). |

| Primary | 1-Nonanol | Readily oxidized. | Aldehyde (Nonanal) → Carboxylic Acid (Nonanoic acid). testbook.com |

Advanced Analytical Methodologies for Characterization of 4 Methyl 4 Nonanol

Comprehensive Spectroscopic Characterization

Spectroscopic methods provide definitive information about the molecular structure of 4-Methyl-4-nonanol. NMR spectroscopy is used to map the carbon-hydrogen framework, while IR and Raman spectroscopy identify the functional groups present through their characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. researchgate.net

In the ¹H NMR spectrum, the hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons of the methyl group at C4 (a singlet) and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the propyl and pentyl chains would appear in the aliphatic region (typically 0.8-1.6 ppm). rsc.org

The ¹³C NMR spectrum is also highly informative. It will show distinct signals for each of the 10 carbon atoms in the unique chemical environments of the molecule. The quaternary carbon bonded to the hydroxyl group (C4) would appear significantly downfield (in the 70-80 ppm range), while the other aliphatic carbons would resonate at higher fields (10-45 ppm). chemicalbook.com Advanced NMR techniques, such as COSY and HSQC, can be used to confirm the assignments of all proton and carbon signals. For determining enantiomeric purity, chiral solvating agents can be added to the NMR sample, which may induce separate signals for the R and S enantiomers. scispace.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from similar structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Source |

|---|---|---|---|

| C1-H₃ (propyl) | ~0.9 (t) | ~14 | rsc.orgchemicalbook.com |

| C2-H₂ (propyl) | ~1.4-1.5 (m) | ~17 | rsc.orgchemicalbook.com |

| C3-H₂ (propyl) | ~1.5-1.6 (m) | ~45 | rsc.orgchemicalbook.com |

| C4-CH₃ | ~1.1 (s) | ~25-30 | rsc.orgchemicalbook.com |

| C4-OH | Variable (s) | N/A | rsc.org |

| C4 (quaternary) | N/A | ~73-75 | chemicalbook.com |

| C5-H₂ (pentyl) | ~1.5-1.6 (m) | ~40-44 | rsc.orgchemicalbook.com |

| C6-H₂ (pentyl) | ~1.2-1.3 (m) | ~23 | rsc.orgchemicalbook.com |

| C7-H₂ (pentyl) | ~1.2-1.3 (m) | ~32 | rsc.orgchemicalbook.com |

| C8-H₂ (pentyl) | ~1.2-1.3 (m) | ~22 | rsc.orgchemicalbook.com |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the this compound molecule. scirp.org These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. edinst.comacs.org

The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nist.gov Another key feature is the C-O stretching vibration, which for tertiary alcohols appears as a strong band in the 1100-1200 cm⁻¹ range. chegg.com Multiple sharp bands between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene groups. Bending vibrations for C-H bonds appear in the 1350-1470 cm⁻¹ region. chegg.com

The Raman spectrum provides complementary information. While the polar O-H and C-O bonds that are strong in the IR spectrum are typically weak in the Raman spectrum, the non-polar C-C backbone and C-H bonds of the alkyl chains will show strong signals. acs.org This allows for a detailed analysis of the molecule's hydrocarbon skeleton. nih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad | nist.gov |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong (IR), Strong (Raman) | chegg.com |

| C-H Bend | IR | 1350 - 1470 | Medium | chegg.com |

| C-O Stretch | IR | 1100 - 1200 | Strong | chegg.com |

Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing critical information about its molecular weight and structural features through fragmentation analysis. When subjected to electron ionization (EI), the this compound molecule undergoes fragmentation, producing a characteristic pattern of ions.

The molecular ion peak (M+) for this compound is expected at a mass-to-charge ratio (m/z) of 158.28. nist.govnist.govnih.gov However, for tertiary alcohols, the molecular ion peak can be weak or even absent due to the instability of the molecular ion. libretexts.org The fragmentation pattern is therefore crucial for identification. Alpha-cleavage, a common fragmentation pathway for alcohols, involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. libretexts.orgmsu.edu For this compound, this can result in the loss of a propyl or pentyl radical, leading to prominent fragment ions. The loss of a water molecule (H₂O) is another characteristic fragmentation for alcohols, which would result in a peak at m/z 140.

Tandem mass spectrometry (MS/MS) offers enhanced specificity by selecting a precursor ion (such as the molecular ion or a primary fragment ion) and subjecting it to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of product ions that provide more detailed structural information, helping to distinguish this compound from its isomers.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment Lost | Fragmentation Pathway |

| 158 | [C₁₀H₂₂O]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 143 | [M - CH₃]⁺ | Loss of a methyl group |

| 140 | [M - H₂O]⁺• | Dehydration |

| 115 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of propyl radical) |

| 87 | [M - C₅H₁₁]⁺ | Alpha-cleavage (loss of pentyl radical) |

This table is based on general fragmentation principles for tertiary alcohols and may not represent all observed peaks in an experimental spectrum.

Chemical Derivatization Strategies for Enhanced Detection and Structural Analysis

To overcome challenges associated with the direct analysis of alcohols, such as poor chromatographic behavior and low ionization efficiency, chemical derivatization is often employed. sigmaaldrich.com This involves reacting the hydroxyl group of this compound with a reagent to form a more volatile and easily ionizable derivative.

Derivatization for Improved Ionization Efficiency in Mass Spectrometry

Derivatization can significantly enhance the response of this compound in mass spectrometry. Silylation is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comfujifilm.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The resulting TMS ether is more volatile and thermally stable, leading to improved peak shape in gas chromatography (GC) and more definitive mass spectra. chemcoplus.co.jp The introduction of a silyl (B83357) group can also lead to characteristic fragmentation patterns that aid in structural elucidation. chromforum.org For instance, the presence of a prominent ion at m/z 73 is indicative of a TMS group. chromforum.org

Another approach involves acylation, where reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used to introduce a fluoroacyl group. thermofisher.comjfda-online.com This not only improves volatility but also enhances detection by electron capture detectors (ECD) in GC and can lead to specific fragmentation patterns in MS. jfda-online.com

Reagent Selection for Specific Functional Group Targeting

The choice of derivatizing reagent is critical and depends on the specific analytical goals. Silylating reagents are highly effective for targeting hydroxyl groups. fujifilm.com The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol. sigmaaldrich.comfujifilm.com Therefore, for a sterically hindered tertiary alcohol like this compound, stronger silylating conditions, such as the use of a catalyst like trimethylchlorosilane (TMCS) or elevated temperatures, may be necessary to ensure complete derivatization. sigmaaldrich.comchemcoplus.co.jp

Acylation reagents are also effective for hydroxyl groups. thermofisher.com A simple method for the derivatization of alcohols involves acylation with bromoacetyl chloride followed by treatment with a tertiary amine. researchgate.net This creates a quaternary salt, and the resulting MALDI mass spectra show only the peaks of the cationic part of the derivatives, which can be used for reliable molecular mass determination. researchgate.net However, it is noted that some derivatization methods that work for primary and secondary alcohols may not be effective for tertiary alcohols. tandfonline.com

Table 2: Common Derivatization Reagents for Alcohols in GC-MS Analysis

| Reagent Class | Specific Reagent | Abbreviation | Derivative Formed | Key Advantages |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; characteristic fragment ions. sigmaaldrich.comfujifilm.comchemcoplus.co.jp |

| Silylation | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms stable derivatives; produces characteristic [M-57]⁺ ion in MS. chemcoplus.co.jp |

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl ester | Increases volatility; enhances electron capture detection. fujifilm.comthermofisher.comjfda-online.com |

| Acylation | Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl ester | Similar to TFAA, improves chromatographic properties and detectability. jfda-online.com |

| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl ester | Similar to TFAA and PFPA, often used for trace analysis. jfda-online.com |

Integrated Analytical Platforms for Complex Sample Analysis

In many real-world scenarios, this compound may be present in complex matrices containing numerous other volatile organic compounds (VOCs). To effectively analyze such samples, integrated analytical platforms are utilized. The most common of these is gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov

In a GC-MS system, the gas chromatograph separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, which provides identification and quantification. nih.gov For trace-level analysis of VOCs in samples like water or air, preconcentration techniques such as purge and trap or solid-phase microextraction (SPME) can be coupled with GC-MS. nih.govthermofisher.compacelabs.com SPME uses a coated fiber to extract and concentrate analytes from a sample before they are desorbed into the GC inlet. nih.gov

Other emerging platforms for VOC analysis include selected ion flow tube mass spectrometry (SIFT-MS), which allows for real-time quantification of multiple VOCs, and ion mobility spectrometry (IMS) coupled with GC (GC-IMS). nih.gov Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) provides exceptional separation power for extremely complex samples. Sensor-based technologies, often referred to as "electronic noses," are also being developed for the rapid screening of VOC profiles. mdpi.comnih.govcellenion.com These integrated systems are crucial for applications ranging from environmental monitoring to food and fragrance analysis, where this compound might be a component of interest.

Computational and Theoretical Investigations on 4 Methyl 4 Nonanol

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 4-methyl-4-nonanol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. multidisciplinaryjournals.com It is based on the principle that the energy of a molecule can be determined from its electron density. multidisciplinaryjournals.com For this compound, DFT calculations can be employed to determine key electronic properties that govern its reactivity.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate electronic descriptors. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. Key parameters that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. epstem.net

The electronic properties calculated via DFT can also be used to derive global reactivity descriptors, which provide insight into the chemical behavior of this compound.

Table 1: Conceptual DFT-Based Reactivity Descriptors for this compound (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. Actual values would require specific computational runs.

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to electrophilic attack. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to nucleophilic attack. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the electrophilic power of the molecule. |

These calculations can reveal the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for understanding its reaction mechanisms. For instance, the oxygen atom of the hydroxyl group, with its lone pairs of electrons, is expected to be a primary site for electrophilic attack.

Due to the flexibility of its alkyl chains, this compound can exist in numerous conformations. Understanding the conformational landscape is essential as the molecule's properties can be influenced by its three-dimensional structure. Computational methods can be used to identify the most stable conformers by performing a conformational search followed by geometry optimization and energy minimization. uoa.gr

A systematic conformational search can be performed using molecular mechanics force fields, followed by higher-level DFT calculations for more accurate energy rankings of the most stable conformers. The resulting potential energy surface reveals the relative energies of different conformers and the energy barriers between them. For this compound, rotations around the C-C single bonds of the nonane (B91170) chain and the ethyl group attached to the chiral center would be the primary degrees of freedom. The most stable conformer would be the one that minimizes steric hindrance between the alkyl groups.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. q-chem.comnih.gov For this compound, DFT calculations can be used to predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectra. nist.govnih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. nih.gov These calculated frequencies correspond to the vibrational modes of the molecule, such as the O-H stretch, C-H stretch, and C-C bond vibrations. The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of absorption bands. nist.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts. nih.govepstem.net By calculating the ¹³C and ¹H chemical shifts for each atom in this compound, a theoretical NMR spectrum can be generated. epstem.netq-chem.com This is particularly useful for assigning peaks in the experimental spectrum and for confirming the molecular structure.

Table 2: Experimental Spectroscopic Data for this compound This table presents a summary of available experimental spectroscopic data.

| Spectroscopy Type | Key Features | Source |

|---|---|---|

| Infrared (IR) | Strong, broad peak for O-H stretch (~3400 cm⁻¹), strong peaks for C-H stretching (~2800-3000 cm⁻¹). | nist.gov |

| ¹H NMR | Complex multiplets for the alkyl chain protons, a singlet for the hydroxyl proton, and distinct signals for the methyl groups. | nih.gov |

| ¹³C NMR | A signal for the quaternary carbon C4, and distinct signals for the other carbon atoms in the molecule. | nih.gov |

| Mass Spectrometry | Molecular ion peak (m/z 158.28) and characteristic fragmentation patterns. | nist.gov |

Conformational Landscape and Energy Minimization.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are better suited for investigating the behavior of a large ensemble of molecules and their intermolecular interactions. MD simulations model the movement of atoms and molecules over time based on classical mechanics. ncsu.edu

For this compound, MD simulations can provide insights into its bulk properties, such as density, viscosity, and diffusion coefficients. These simulations can also shed light on the nature of intermolecular interactions, particularly hydrogen bonding through the hydroxyl group, which is a dominant force in determining the physical properties of alcohols. ncsu.edu Studies on long-chain alcohols have shown that hydrogen bonding and van der Waals interactions are the main driving forces for miscibility and other properties. q-chem.com MD simulations can be used to analyze the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, offering a detailed picture of the liquid structure.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR are statistical methods that aim to create predictive models for the properties and biological activities of chemicals based on their molecular structure.

QSPR and QSAR models are developed by finding a mathematical relationship between a set of molecular descriptors and an experimental property or activity. bas.bgmdpi.com These models are valuable for predicting the properties of new or untested compounds, reducing the need for expensive and time-consuming experiments. researchgate.net

For this compound, QSPR models could be developed to predict a range of physicochemical properties, such as boiling point, vapor pressure, water solubility, and the n-octanol-water partition coefficient. bas.bgmdpi.comresearchgate.net The first step in developing a QSPR model is to calculate a large number of molecular descriptors for a set of related compounds (e.g., a series of aliphatic alcohols). nih.gov These descriptors can be constitutional, topological, geometric, or electronic.

Table 3: Common Molecular Descriptors Used in QSPR/QSAR Models for Alcohols This table lists examples of descriptors used to build predictive models.

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of atoms, Number of C, O, H atoms | Based on the molecular formula. |

| Topological | Wiener Index, Randić Connectivity Index, Eccentric Connectivity Index acs.org | Based on the 2D representation of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Based on the 3D structure of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Based on the electronic structure. |

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the model. nih.gov The validity and predictive power of the model are then assessed using internal and external validation techniques. oup.com A robust QSPR model for alcohols could then be used to accurately predict the properties of this compound.

Application of Molecular Descriptors (e.g., connectivity indices)

Molecular descriptors are numerical values that encode chemical information and topological characteristics of a molecule. acs.org These descriptors are instrumental in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, where they are used to predict the properties and biological activities of chemical compounds. acs.orgacs.org One of the most widely used types of topological descriptors is the molecular connectivity index (χ), which reflects the degree of branching or connectivity in a molecule. acs.org

The calculation of connectivity indices is based on the hydrogen-suppressed graph of the molecule, where each non-hydrogen atom is represented as a vertex. acs.org The degree of each vertex (atom) is determined by the number of other non-hydrogen atoms it is connected to. acs.org From these vertex degrees, various orders of connectivity indices can be calculated, providing a quantitative measure of the molecule's structure. acs.org For a tertiary alcohol like this compound, these indices quantify the complex three-dimensional arrangement of its carbon skeleton and the position of the hydroxyl group.

Different types of connectivity indices exist, each capturing slightly different aspects of molecular topology. For instance, modified molecular connectivity indices have been proposed to better distinguish between isomers by adjusting the representation of heteroatoms, which is particularly relevant for an alcohol containing an oxygen atom. acs.org Another example is the eccentric connectivity index, which has shown high discriminating power for structure-property and structure-activity studies of various compounds, including alcohols. acs.org

While specific calculated connectivity indices for this compound are not extensively documented in publicly available literature, their application would involve correlating these calculated values with physicochemical properties. For example, QSPR studies on alcohols have successfully used connectivity indices to create models that predict properties like boiling point, molar volume, and molar refraction. acs.org The principle is that the topological structure, numerically encoded by the indices, dictates these macroscopic properties.

Table 1: Common Molecular Connectivity Indices and Their Significance

| Index Type | Description | Relevance to this compound |

| Zeroth-order (⁰χ) | Reflects the sum of the degrees of all atoms, essentially counting the non-hydrogen atoms. | Provides a basic measure of molecular size. |

| First-order (¹χ) | Calculated from the connections (bonds) between pairs of adjacent atoms. | Quantifies the degree of branching at each bond. For this compound, this would be sensitive to the branching at the quaternary carbon. |

| Second-order (²χ) | Considers paths of length two (three contiguous atoms). | Gives more detailed information about the local atomic environment and branching. |

| Path/Cluster Indices | Higher-order indices that account for larger fragments and branching patterns. | Differentiates this compound from its isomers, such as other C10 alcohols with different branching structures. |

| Eccentric Connectivity Index (ξc) | Derived from the eccentricity of each vertex (the maximum distance from that vertex to any other vertex). acs.org | A highly discriminating index used to correlate with various physicochemical and biological properties. acs.org |

Molecular Electrostatic Potential (MEP) Analysis and Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. gaussian.com The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides crucial insights into how a molecule will interact with other chemical species, such as reagents, solvents, or biological receptors. gaussian.comnih.gov

For this compound, a tertiary alcohol, the MEP map is dominated by the influence of the hydroxyl (-OH) group. unacademy.comlibretexts.org The highly electronegative oxygen atom draws electron density away from the adjacent carbon and hydrogen atoms. Consequently, the MEP analysis would reveal the following key features:

Negative Potential Region: A region of high electron density, depicted in shades of red or yellow on an MEP map, would be concentrated around the oxygen atom. This is due to the lone pairs of electrons on the oxygen. This site is the primary center for electrophilic attack; protons or other electrophiles will be attracted to this electron-rich area.

Positive Potential Region: A region of low electron density, shown in shades of blue, would be located around the hydroxyl hydrogen atom. This positive potential makes the hydrogen atom susceptible to attack by nucleophiles or act as a hydrogen bond donor. libretexts.orgsavemyexams.com

Neutral/Slightly Positive Regions: The hydrocarbon chains (the pentyl, propyl, and methyl groups) would exhibit a relatively neutral or slightly positive electrostatic potential (often shown as green), typical of non-polar alkyl groups.

This charge distribution directly predicts the chemical reactivity of this compound. As a tertiary alcohol, the carbon atom bonded to the hydroxyl group (the carbinol carbon) is sterically hindered by the three attached alkyl groups (methyl, propyl, and pentyl). unacademy.commasterorganicchemistry.com This steric hindrance prevents oxidation reactions that would require the removal of a hydrogen atom from the carbinol carbon, a key step for primary and secondary alcohols. unacademy.com

The reactivity is therefore centered on the hydroxyl group itself. The molecule can undergo reactions where the hydroxyl group acts as a nucleophile (utilizing the lone pairs on the oxygen) or reactions involving the protonation of the oxygen followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation can then react with nucleophiles or undergo elimination. The MEP map visually confirms these well-established reactivity patterns of tertiary alcohols. unacademy.comlibretexts.org For instance, this compound is known to be a pheromone for the red palm weevil, and its interaction with odorant binding proteins is governed by these electrostatic properties. researchgate.net

Table 2: Predicted Reactive Sites of this compound from MEP Analysis

| Molecular Region | Predicted Electrostatic Potential | Type of Reactive Site | Predicted Reactivity |

| Oxygen Atom (-OH) | Negative (Electron-rich) | Nucleophilic / Basic | Site of protonation; attracts electrophiles; acts as a hydrogen bond acceptor. savemyexams.com |

| Hydroxyl Hydrogen (-OH) | Positive (Electron-poor) | Electrophilic / Acidic | Can be abstracted by strong bases; acts as a hydrogen bond donor. savemyexams.com |

| Carbinol Carbon (C4) | Slightly Positive | Electrophilic | Site for nucleophilic attack after protonation of the -OH group and its departure as water. |

| Alkyl Chains | Near-Neutral | Non-polar | Primarily involved in van der Waals interactions; contributes to steric hindrance. masterorganicchemistry.com |

Research Applications and Biological Significance of 4 Methyl 4 Nonanol

Chemical Ecology and Pheromone Research

In the field of chemical ecology, 4-methyl-4-nonanol is recognized for its role as a pheromone, a chemical signal that triggers a natural response in another member of the same species.

Identification and Characterization as Aggregation Pheromone Components

This compound has been identified as a key component of the aggregation pheromone for several economically significant pest species, particularly weevils. Aggregation pheromones are chemical signals that attract both sexes to a specific location for purposes such as mating and feeding. plantprotection.pl

For instance, 4-methyl-5-nonanol (B104968), a closely related isomer, is the primary aggregation pheromone for the red palm weevil, Rhynchophorus ferrugineus. scispace.com14.139.158herts.ac.ukuni-bayreuth.de This compound, often referred to as ferrugineol, is produced by male weevils and plays a crucial role in orchestrating mass attacks on palm trees. researchgate.net Research has shown that a mixture of 4-methyl-5-nonanol and 4-methyl-5-nonanone (B104976), in a 9:1 ratio, is highly effective in attracting these weevils. scispace.comcabidigitallibrary.org Similarly, the African palm weevil, Rhynchophorus phoenicis, also utilizes 4-methyl-5-nonanol as a major component of its aggregation pheromone.

While 4-methyl-5-nonanol is a more commonly cited pheromone component, the structural analog this compound also has relevance in the study of insect chemical communication. The female yellow mealworm beetle, Tenebrio molitor, produces 4-methyl-1-nonanol as a sex pheromone to attract males. researchgate.net

Table 1: Examples of 4-Methyl-alkanol Pheromone Components

| Compound | Insect Species | Pheromone Type |

| 4-Methyl-5-nonanol (Ferrugineol) | Rhynchophorus ferrugineus (Red Palm Weevil) | Aggregation scispace.com14.139.158uni-bayreuth.de |

| 4-Methyl-5-nonanol | Rhynchophorus phoenicis (African Palm Weevil) | Aggregation |

| 4-Methyl-1-nonanol | Tenebrio molitor (Yellow Mealworm Beetle) | Sex researchgate.net |

Studies on Species-Specific Pheromone Communication

The specificity of pheromone communication is a critical area of research, as it allows for targeted pest management strategies. While some pheromones are highly species-specific, others can attract multiple related species. For example, ferrugineol (4-methyl-5-nonanol) is the primary aggregation pheromone for several species within the Rhynchophorus genus, including R. ferrugineus and R. bilineatus. researchgate.net

Interestingly, some species can be attracted to the pheromones of other species. For example, Dynamis borassi is attracted to its own pheromone as well as the pheromones of Rhynchophorus cruentatus (5-methyl-4-octanol) and Rhynchophorus palmarum ((2E)-6-methyl-2-hepten-4-ol). researchgate.net This cross-attraction highlights the conserved nature of certain chemical signals among related weevil species.

Furthermore, the response to a pheromone can be influenced by the presence of other compounds. In the case of the red palm weevil, the addition of 4-methyl-5-nonanone to 4-methyl-5-nonanol significantly increases the number of weevils captured. This synergistic effect underscores the complexity of insect chemical communication, where a blend of compounds is often more effective than a single component.

Field Efficacy Assessments and Integrated Pest Management Strategies

The identification of 4-methyl-alkanol pheromones has led to the development of effective tools for monitoring and managing pest populations as part of Integrated Pest Management (IPM) programs. 14.139.158 Pheromone-baited traps are widely used to detect the presence of pests, monitor their population levels, and for mass trapping to reduce their numbers. scispace.com

Field trials have consistently demonstrated the effectiveness of traps baited with ferrugineol (4-methyl-5-nonanol) for capturing red palm weevils. 14.139.185researchgate.net The efficacy of these traps can be enhanced by the addition of food attractants, such as pineapple waste or fermented toddy, and kairomones like ethyl acetate (B1210297). cabidigitallibrary.orgresearchgate.net Studies have shown that the placement of traps at a height of one to two meters from the ground provides optimal trapping efficiency. 14.139.185

The use of pheromone traps has been shown to significantly reduce palm damage and the number of dead palms. 14.139.158 In large-scale IPM programs, the deployment of pheromone traps on an area-wide basis has proven to be a successful strategy for managing red palm weevil populations. scispace.com For the coconut rhinoceros beetle, Oryctes rhinoceros, traps baited with its aggregation pheromone, ethyl 4-methyloctanoate, have resulted in a notable reduction in leaf and spindle damage. 14.139.158researchgate.net

Table 2: Components of Pheromone Traps for Pest Management

| Target Pest | Pheromone Component(s) | Synergists/Attractants |

| Rhynchophorus ferrugineus (Red Palm Weevil) | 4-Methyl-5-nonanol, 4-Methyl-5-nonanone scispace.comcabidigitallibrary.org | Pineapple waste, toddy, ethyl acetate cabidigitallibrary.orgresearchgate.net |